1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-(quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-7-8-16(22)20(15)12-9-19(10-12)17(23)14-6-5-11-3-1-2-4-13(11)18-14/h1-6,12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPALHKZWDANDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of quinoline-2-carboxylic acid with azetidin-3-amine, followed by cyclization with pyrrolidine-2,5-dione under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry or batch processing. These methods ensure consistent quality and high yield, making the compound suitable for large-scale applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. The azetidine ring may interact with enzymes, altering their activity and leading to various biological effects. The pyrrolidine-2,5-dione structure contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Core Modifications
- Pyrrolidine-2,5-dione Derivatives: 1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione (): Features halogenated and nitro substituents. The crystal structure (monoclinic, space group P121/n1) reveals a planar O3−N2−O4 group with a dihedral angle of 38.4° relative to the benzene ring, influencing molecular packing .
- Azetidine and Quinoline Hybrids: 1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (): Spirocyclic quinolines with piperidine show structural similarities in the quinoline-azacycle linkage. However, the azetidine ring in the target compound introduces greater ring strain compared to five-membered piperidine .
Functional Group Comparisons
Pharmacological and Physicochemical Properties
Bioactivity
- Antimicrobial Activity: Mannich bases with pyrol-pyridine moieties () exhibit moderate activity against E. coli and B. subtilis (comparable to Penicillin) . The quinoline group in the target compound may enhance Gram-negative targeting due to increased lipophilicity.
- The rigid azetidine-pyrrolidine-2,5-dione scaffold may improve target affinity .
Physicochemical Data
Crystallographic and Conformational Analysis
- Bond Lengths/Angles : In , the C1−N1−C5−C12 torsion angle (-111.6°) indicates significant steric hindrance, comparable to the azetidine’s strain in the target compound .
Biological Activity
1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound incorporates a quinoline moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure, making it a subject of interest for drug discovery and development.
The biological activity of this compound is attributed to its unique structural features. The quinoline moiety can intercalate with DNA, potentially inhibiting replication and transcription processes. The azetidine ring may interact with various enzymes, altering their activities and leading to diverse biological effects. The pyrrolidine-2,5-dione structure enhances the compound's stability and bioavailability, contributing to its therapeutic potential.
Potential Therapeutic Applications
Research indicates that 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione may have applications in treating several conditions:
- Cancer : Investigated for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Infectious Diseases : Explored for antibacterial properties, particularly against resistant strains.
- Neurological Disorders : Potential as a modulator for neurotransmitter systems.
In Vitro and In Vivo Studies
Recent studies have demonstrated the compound's effectiveness in various biological assays:
Case Study 1: Anticancer Properties
In a study examining the anticancer properties of 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione, researchers found that the compound significantly reduced cell viability in various cancer cell lines. The mechanism was linked to the activation of caspase-dependent apoptotic pathways.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent antibacterial activity, surpassing traditional antibiotics in efficacy against certain resistant strains.
Q & A
Q. What are the standard synthetic protocols for preparing 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione?
The synthesis typically involves multi-step organic reactions:
- Quinoline Intermediate Formation : Cyclocondensation of aniline derivatives to generate the quinoline moiety, followed by functionalization at the 2-position (e.g., carbonyl introduction) .
- Azetidine-Pyrrolidine Core Assembly : Cyclization reactions (e.g., intramolecular nucleophilic substitution) to form the azetidine ring, followed by coupling with pyrrolidine-2,5-dione via amidation or alkylation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (solvent: ethanol/water) are standard for isolating high-purity product .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Spectroscopic Analysis :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, optimize coupling reactions by testing DMF vs. THF solvents and varying temperatures (25–80°C) .
- Computational Modeling : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- Derivatization : Synthesize analogs by modifying the quinoline (e.g., substituent variations) or pyrrolidine-dione (e.g., ring expansion) to assess impact on target binding .
- Enzyme Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) for enzymes like kinases or proteases implicated in disease pathways .
Q. How can contradictory data in biological activity studies be resolved?
- Statistical Validation : Apply ANOVA or Bayesian analysis to assess reproducibility across replicates .
- Mechanistic Profiling : Use CRISPR-edited cell lines to isolate off-target effects or validate primary targets via knockdown/overexpression studies .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against drug transporters (e.g., P-glycoprotein) for absorption potential .
Q. How can reaction mechanisms for key synthetic steps (e.g., azetidine ring formation) be elucidated?
- Isotope Labeling : Track 13C-labeled intermediates via NMR to identify bond-forming steps .
- Kinetic Analysis : Monitor reaction progress using in situ FTIR or HPLC to derive rate constants and propose mechanisms (e.g., SN2 vs. radical pathways) .
Q. What methodologies are recommended for evaluating in vitro toxicity?
- Cell Viability Assays : Use MTT or resazurin assays in hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity .
- Genotoxicity Screening : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .
Tables
Q. Table 1. Key Synthetic Steps and Optimal Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline acylation | Quinoline-2-carboxylic acid, DCC, DMAP, DCM | 85 | |
| Azetidine cyclization | NaH, THF, 0°C to RT | 72 | |
| Pyrrolidine coupling | EDC/HOBt, DMF, 40°C | 68 |
Q. Table 2. Biological Activity Data
| Assay Type | Target/Model | IC50/Kd (nM) | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR (wild-type) | 12.3 ± 1.2 | |
| Cytotoxicity | HeLa cells | 450 ± 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
